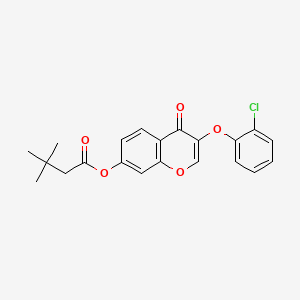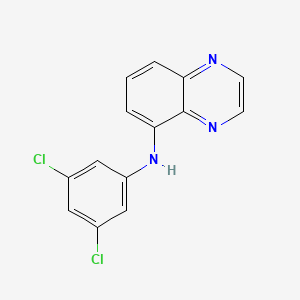![molecular formula C17H20N4O4S B5017994 [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate](/img/structure/B5017994.png)
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 2-benzamidopentanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiadiazole derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, offering potential as a chemotherapeutic agent .
Industry
Industrially, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability, resistance to degradation, and overall performance.
Mécanisme D'action
The mechanism of action of [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl benzoate
- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-benzamidobutanoate
- 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-benzamidopropanoate
Uniqueness
Compared to similar compounds, [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate stands out due to its enhanced biological activity and stability. Its unique structure allows for stronger interactions with molecular targets, making it more effective in its applications. Additionally, the presence of the benzamidopentanoate moiety provides improved solubility and bioavailability, further enhancing its potential as a therapeutic agent .
Propriétés
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-benzamidopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-7-13(18-15(23)12-8-5-4-6-9-12)16(24)25-10-14(22)19-17-21-20-11(2)26-17/h4-6,8-9,13H,3,7,10H2,1-2H3,(H,18,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGXFWSONEHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC(=O)NC1=NN=C(S1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(4-methylbenzyl)benzamide](/img/structure/B5017927.png)

![4-amino-N-{2-[(2-thienylcarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5017936.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B5017946.png)
![N-[(4-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5017960.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)
![7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
![1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide](/img/structure/B5017974.png)
![(5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B5017975.png)

![2-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5017983.png)
![methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5017988.png)
